molecular formula C14H30N6O2P2 B13424779 N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine CAS No. 31719-37-6

N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine

Cat. No.: B13424779
CAS No.: 31719-37-6
M. Wt: 376.38 g/mol
InChI Key: FEJWNSGKHNGHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine is a complex organic compound characterized by the presence of aziridine rings and phosphoryl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine typically involves the reaction of aziridine with phosphoryl chloride in the presence of a base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to the specific type of reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoryl-oxidized derivatives, while substitution reactions can produce a variety of substituted aziridine compounds .

Scientific Research Applications

N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine involves its interaction with various molecular targets. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phosphoryl groups may also play a role in the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aziridine-containing molecules and phosphoryl derivatives, such as:

Uniqueness

N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine is unique due to its specific combination of aziridine and phosphoryl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

31719-37-6

Molecular Formula

C14H30N6O2P2

Molecular Weight

376.38 g/mol

IUPAC Name

N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine

InChI

InChI=1S/C14H30N6O2P2/c1-15(23(21,17-7-8-17)18-9-10-18)5-3-4-6-16(2)24(22,19-11-12-19)20-13-14-20/h3-14H2,1-2H3

InChI Key

FEJWNSGKHNGHOR-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCN(C)P(=O)(N1CC1)N2CC2)P(=O)(N3CC3)N4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.